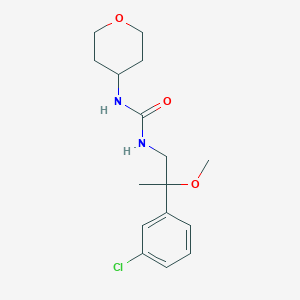
1-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Surface Analysis
A study conducted by Zatsu et al. (2019) investigated a Schiff base derivative related to the compound . The crystal structure revealed specific angular inclinations and conformations within the molecule, providing insight into molecular interactions. The study utilized Hirshfeld surface analysis to examine intermolecular contacts, which is crucial for understanding how such compounds might interact in different environments or potential applications in materials science.
Synthesis and Anticonvulsant Activity
Oganisyan et al. (2001) explored the synthesis and anticonvulsant activity of pyrano(thiopyrano)[4′,3′:4,5]thieno[2,3-d]pyrimidines, highlighting a methodological approach that could be applicable to synthesizing related compounds like the one of interest. This research Oganisyan et al. (2001) contributes to the broader field of medicinal chemistry, particularly in the development of new therapeutic agents.
Molecular Docking and Quantum Chemical Calculations
In the realm of computational chemistry, Viji et al. (2020) performed molecular docking and quantum chemical calculations on a compound with structural similarities, focusing on its molecular structure, spectroscopic data, and biological effects. The study Viji et al. (2020) demonstrates the potential of such compounds in biological applications, leveraging computational tools to predict interactions and effects.
Photoswitchable Self-Assembling Architectures
Sallenave et al. (2004) synthesized 5-ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans and investigated their photochromic properties. This research Sallenave et al. (2004) suggests the potential of such compounds in developing photoswitchable self-assembling materials, which could have applications in nanotechnology and materials science.
Corrosion Inhibition
Bahrami and Hosseini (2012) explored the inhibition effect of certain urea derivatives on mild steel corrosion, demonstrating the compound's potential as a corrosion inhibitor in acidic solutions. This investigation Bahrami & Hosseini (2012) is relevant to industrial chemistry and materials engineering, where corrosion resistance is critically important.
Eigenschaften
IUPAC Name |
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(21-2,12-4-3-5-13(17)10-12)11-18-15(20)19-14-6-8-22-9-7-14/h3-5,10,14H,6-9,11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXPZKWQTRAEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2576857.png)
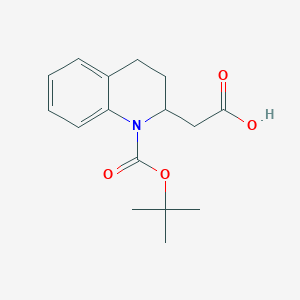

![N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine](/img/structure/B2576861.png)

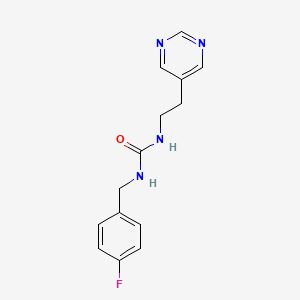
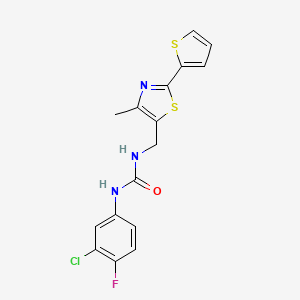
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2576869.png)
![1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576870.png)
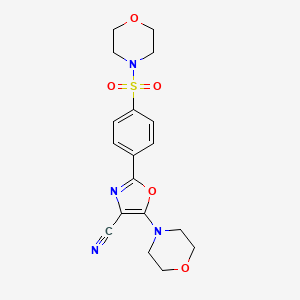

![7-Tert-butyl-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2576874.png)
![tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/no-structure.png)
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2576876.png)